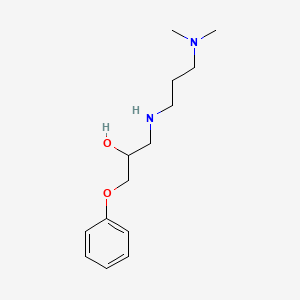

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a catalyst for low-density packaging foams. It contains terminal hydroxyl groups that can react with isocyanates .

Synthesis Analysis

The synthesis of similar compounds, such as Dimethylaminopropylamine (DMAPA), is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . In another synthesis process, the filtrate was concentrated under reduced pressure to afford the title compound as a yellow solid .Molecular Structure Analysis

The molecular structure of similar compounds like 3-(dimethylamino)-1-propylamine has a molecular formula of C5H14N2 .Chemical Reactions Analysis

DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent . Amino acids, such as phenylalanine, glycine, and arginine, were also examined because they are expected that carboxyl groups and amino groups, which share at the near position, might accelerate an effective condensation reaction in inner-molecular with EDC·HCl .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like Dimethylaminopropylamine (DMAPA) include a molar mass of 102.181 g·mol −1, appearance as a colourless liquid, odor as fishy, ammoniacal, density of 812 mg mL −1, boiling point of 132.1 °C; 269.7 °F; 405.2 K, log P of −0.211, and vapor pressure of 0.7–2.4 kPa .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Rearrangements : This compound has been used in the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, demonstrating its role in chemical transformations and rearrangements (O’Brien, Phillips, & Towers, 2002).

Electropolymerization Studies : In the study of electropolymerizable bis-substituted silicon naphthalocyanines (SiNc), derivatives of this compound have shown significant potential. Their non-aggregated nature in various solvents and electrochemical properties make them interesting for material science applications (Bıyıklıoğlu & Alp, 2017).

Preparation of Heterocyclic Systems : It has been used as a synthon for the preparation of various polysubstituted heterocyclic systems like pyrroles, pyrimidines, pyrazoles, and others, highlighting its utility in organic synthesis (Pizzioli et al., 1998).

Photodynamic Therapy Applications : Derivatives of this compound have been studied for their potential use in photodynamic therapy (PDT), particularly in treating cancer. The water-soluble derivatives of silicon(IV) phthalocyanines synthesized using this compound have shown promising results in this field (Göksel, Bıyıklıoğlu, & Durmuş, 2017).

Cardioselective Beta-Adrenoceptor Blocking Agents : This compound has been involved in the synthesis of cardioselective beta-adrenoceptor blocking agents, indicating its relevance in medicinal chemistry (Rzeszotarski et al., 1983).

Catalysis and Esterification Mechanisms : It has been utilized in studies exploring the mechanism of esterification and in examining the effects of different substituents on reaction rates, contributing to our understanding of catalytic processes (Madder et al., 1997).

Synthesis of Functionalized Molecules : This compound has been used in the one-step synthesis of N-substituted oxazolidin-2-ones, demonstrating its utility in creating functionally diverse molecules (Lobanova et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds such as 3-(dimethylamino)-1-propylamine are known to functionalize various pharmacologically active medicinally important compounds .

Mode of Action

It is known that similar compounds like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (edc) are used for the formation of amide (peptide) and esters as a dehydration or condensation reagent .

Biochemical Pathways

Similar compounds like 3-(dimethylamino)-1-propylamine are used in the synthesis of bio-based zwitterionic surfactants .

Pharmacokinetics

The density of a similar compound, 3-(dimethylamino)-1-propylamine, is known to be 0812 g/mL at 25 °C (lit) , which may influence its bioavailability.

Result of Action

Similar compounds like 3-(dimethylamino)-1-propylamine are known to exhibit biological activity against gram-positive and negative bacteria and fungi .

Action Environment

The reaction of a similar compound, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (edc), is known to be accelerated at 60°c .

Safety and Hazards

The safety data sheet for a similar compound, N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, indicates that it is harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also very toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

The future directions of research in this field could involve the use of circularly polarized light as a chiral source to construct chiral materials. The potential applications of chiral nanomaterials driven by circularly polarized light in different fields are being explored, including biosensing, catalysis, and phototherapy .

Biochemische Analyse

Biochemical Properties

1-(3-Dimethylamino-propylamino)-3-phenoxy-propan-2-ol plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-[3-(dimethylamino)propylamino]-3-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-13(17)12-18-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELOOTAZVDARBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC(COC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[N-(phenoxycarbonyl)4-methylbenzenesulfonamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)

![N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2709586.png)

![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)

![N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2709588.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2709590.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2709597.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B2709601.png)

methanone](/img/structure/B2709604.png)